2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid
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Overview
Description
2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H6Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness, allowing for the production of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid: This compound is unique due to its specific substitution pattern on the pyridine ring.
2-(3,5,6-Trichloropyridin-2-yl)acetic acid: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid: Another related compound with a different substitution pattern, used in different applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6Cl2N2O2 |
---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
2-(3-amino-5,6-dichloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-3-1-4(10)5(2-6(12)13)11-7(3)9/h1H,2,10H2,(H,12,13) |
InChI Key |
RIRHWAVUDVFVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)CC(=O)O)N |
Origin of Product |
United States |
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